4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(4-5-13(18)19)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGUUCBOUCQYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Nucleophilic Acyl Substitution
This method involves reacting 1-(pyridin-2-yl)piperazine with 4-chloro-4-oxobutanoic acid or its activated esters (e.g., pentafluorophenyl or nitrophenyl esters). The reaction proceeds under basic conditions to facilitate nucleophilic attack by the piperazine nitrogen on the carbonyl carbon.
Representative Protocol
-
Reactants :
-
1-(Pyridin-2-yl)piperazine (1.0 eq)
-
4-Chloro-4-oxobutanoic acid (1.2 eq)
-
-
Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Base : Triethylamine (2.5 eq) or N,N-diisopropylethylamine (DIPEA)
-
Conditions : 0–5°C for 2 hours, followed by warming to room temperature for 12 hours.
-
Workup : Acidification with HCl (1M) to pH 3–4, extraction with ethyl acetate, and purification via silica gel chromatography.
Stepwise Piperazine Ring Formation
For substrates where 1-(pyridin-2-yl)piperazine is unavailable, the piperazine ring can be constructed in situ via cyclization of ethylenediamine derivatives.
Key Steps :
-
Condensation : React 2-aminopyridine with bis(2-chloroethyl)amine in refluxing ethanol to form 1-(pyridin-2-yl)piperazine.
-
Coupling : Introduce the γ-keto acid moiety using methods described in Section 1.1.
Challenges :
-
Low regioselectivity during cyclization (yields ~50% without optimization).
-
Requires rigorous purification to remove unreacted ethylenediamine derivatives.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields by enhancing reaction kinetics.
Protocol :
-
Reactants : 1-(Pyridin-2-yl)piperazine (1.0 eq), 4-oxo-4-(trifluoromethanesulfonyloxy)butanoic acid (1.1 eq).
-
Solvent : Acetonitrile.
-
Conditions : Microwave at 100°C for 15 minutes.
Advantages :
-
3-fold reduction in reaction time compared to conventional heating.
-
Minimizes side reactions (e.g., decarboxylation).
Enzymatic Catalysis
Lipase-catalyzed ester hydrolysis offers a green chemistry alternative for generating the carboxylic acid moiety.
Procedure :
-
Synthesize methyl 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoate via standard esterification.
-
Hydrolyze using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 6 hours.
-
Isolate the product via filtration and lyophilization.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting flow chemistry improves scalability and consistency:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (Stainless Steel) |
| Residence Time | 10 minutes |
| Temperature | 70°C |
| Pressure | 3 bar |
| Annual Capacity | 500 kg |
Advantages :
Crystallization Optimization
Purification via recrystallization is critical for pharmaceutical-grade material:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/Water (8:2) | 99.5 | 82 |
| Acetone/Hexane (7:3) | 98.7 | 75 |
Ethanol/water mixtures provide optimal purity due to hydrogen bonding with the carboxylic acid group.
Analytical Validation
Critical Quality Attributes :
-
HPLC : Retention time = 4.2 minutes (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
NMR (DMSO-d6):
Impurity Profiling :
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Synthesis and Structure
The compound is synthesized through various methodologies that often involve the use of piperazine derivatives and pyridine moieties. The synthesis typically includes the formation of the piperazine ring followed by functionalization to introduce the butanoic acid and keto groups. This structural configuration is essential for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid exhibit significant antibacterial activity. In particular, studies have shown that related compounds can inhibit multidrug-resistant strains of bacteria, including Staphylococcus and Enterococcus species . The mechanism of action often involves the inhibition of bacterial gyrase, which is crucial for DNA replication.
Antidepressant Effects
The piperazine moiety is known for its psychotropic effects. Compounds containing this structure have been investigated for their potential antidepressant properties. Preliminary studies suggest that modifications to the piperazine ring can enhance serotonin receptor affinity, which may lead to improved mood regulation .
Cancer Research
There is ongoing research into the use of this compound class in cancer therapy. The ability to target specific pathways involved in tumor growth makes it a candidate for further investigation as a potential anti-cancer agent. The compound's structure allows for modifications that could improve selectivity towards cancerous cells while minimizing effects on healthy cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridine moiety can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations:
This modification correlates with reported analgesic and anti-inflammatory properties in derivatives .
Solubility and Conjugation : The triazole-containing analog (C₁₄H₁₅N₅O₄) demonstrates improved water solubility when conjugated to OEG tails, critical for bioimaging applications .
Steric and Electronic Effects : The 2,3,4-trimethoxybenzyl substituent (CAS 1010915-59-9) introduces steric bulk and electron-donating methoxy groups, which may influence receptor binding in drug candidates .
Physicochemical Properties
The table below compares key physicochemical parameters:
| Property | This compound | 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid | 4-Oxo-4-(1-piperidinyl)butanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 265.28 | 279.28 | 185.22 |
| LogP (Predicted) | 0.85 | 0.72 | 0.34 |
| Water Solubility (mg/mL) | ~10 (with OEG conjugation) | ~5 (without OEG) | >20 |
| pKa (Carboxylic Acid) | ~3.2 | ~3.5 | ~4.1 |
Notes:
- The pyridin-2-yl derivative exhibits moderate lipophilicity (LogP 0.85), suitable for blood-brain barrier penetration in CNS-targeted drugs.
- Piperidine-containing analogs (e.g., CAS 4672-17-7) show higher water solubility due to reduced aromaticity .
Biological Activity
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.30 g/mol
- CAS Number : 213186-59-5
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenases (COX), enzymes that play a crucial role in the inflammatory response. The compound is believed to inhibit these enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The inhibition of COX leads to alterations in the arachidonic acid pathway, impacting various inflammatory processes. This mechanism suggests potential applications in treating conditions characterized by excessive inflammation and pain.
Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. In animal models, it has shown effectiveness in reducing pain responses comparable to standard analgesics.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce markers of inflammation in cell cultures, suggesting a potential role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
-
In Vivo Studies :
- A study conducted on rats showed that administration of the compound resulted in a significant decrease in pain behavior in models of acute pain, indicating its potential as an analgesic agent.
- Another investigation highlighted its ability to lower inflammatory cytokines in a model of induced arthritis, suggesting therapeutic implications for chronic inflammatory conditions.
-
In Vitro Studies :
- Cell culture experiments demonstrated that the compound inhibited COX activity, leading to decreased production of pro-inflammatory prostaglandins. This supports its proposed mechanism as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the recommended synthetic routes for 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via a coupling reaction between a pyridinyl-piperazine derivative and a ketobutanoic acid precursor. A common approach involves activating the carboxylic acid group (e.g., using carbodiimide coupling agents) to facilitate amide bond formation with the piperazine moiety. Evidence from structurally analogous compounds suggests that solvent choice (e.g., DMF or THF) and temperature (room temperature vs. reflux) critically impact reaction efficiency. For example, in related piperazinebutanoic acid syntheses, yields ranged from 40% to 75% depending on the activation method and purification steps .
Q. How can the purity and structural integrity of this compound be validated in academic research?
Analytical methods include:
- NMR spectroscopy : Confirm the presence of the pyridine (δ 8.0–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) protons, as well as the carbonyl resonance (δ 170–175 ppm) from the oxobutanoic acid moiety.
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ≈ 303.3 for C₁₃H₁₆N₃O₃⁺).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, referencing retention times from related compounds like 4-oxo-4-(3-pyridyl)butanoic acid .
Q. What are the solubility properties of this compound in common laboratory solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and piperazine groups. In aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL) but improves under basic conditions (pH >9) via deprotonation of the carboxylic acid. Data from analogous compounds (e.g., 4-oxo-4-piperidin-1-ylbutanoic acid) suggest logP values of ~1.2, indicating moderate hydrophobicity .
Advanced Research Questions
Q. How do structural modifications to the pyridinyl-piperazine moiety affect biological activity in target binding studies?
Structure-activity relationship (SAR) studies on related compounds reveal:
- Pyridine substitution : Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance binding affinity to serotonin receptors, as seen in analogs like 4-(4-fluorophenyl)piperazine derivatives .
- Piperazine flexibility : Rigidifying the piperazine ring (e.g., via sp³ hybridization) reduces off-target interactions, as demonstrated in benzodiazepine-based analogs .
- Carboxylic acid bioisosteres : Replacing the acid with a tetrazole group improves metabolic stability but may reduce solubility .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for kinase inhibition assays?
Discrepancies often arise from assay conditions:
- ATP concentration : Higher ATP levels (1–10 mM) can artificially inflate IC₅₀ values. Standardize assays using Km-adjusted ATP concentrations.
- Enzyme source : Recombinant vs. native kinases may exhibit varying sensitivity. Cross-validate using orthogonal methods (e.g., SPR or cellular assays) .
- Compound stability : Degradation products (e.g., hydrolyzed oxobutanoic acid) can interfere. Monitor stability via LC-MS during assays .
Q. What computational methods predict the compound’s binding mode to G-protein-coupled receptors (GPCRs)?
- Molecular docking : Use software like AutoDock Vina with receptor crystal structures (e.g., 5-HT₁A, PDB: 7J3) to model interactions. Key residues (e.g., Asp116 for ionic bonding with the piperazine) should align with mutagenesis data .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex, focusing on hydrogen bonds between the pyridine nitrogen and Tyr390 .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- pH-dependent degradation : At pH 1.2 (simulated gastric fluid), the carboxylic acid group undergoes rapid hydrolysis (t₁/₂ ≈ 2 hours). Neutral pH (7.4) extends stability (t₁/₂ >24 hours).
- Thermal stress : At 40°C/75% RH, degradation products include 4-(pyridin-2-yl)piperazine and succinic anhydride, identified via LC-HRMS .
Methodological Considerations
Q. What purification techniques optimize yield for scale-up synthesis?
Q. How to design a robust assay for evaluating off-target effects in neuronal cells?
- Panel screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., CEREP’s Psychoactive Drug Screening Program).
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK or cAMP signaling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
